![molecular formula C16H10FN3OS2 B2705120 (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905672-22-2](/img/structure/B2705120.png)
(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole moiety, which is a planar, aromatic, and heterocyclic system. This structure allows for efficient intermolecular π–π overlap, which can be beneficial in various applications .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo various chemical reactions, including substitutions and additions, depending on the functional groups present .Aplicaciones Científicas De Investigación
Antimicrobial Applications
One notable application of related fluorobenzamide compounds, which share a structural similarity to the compound , is in the development of antimicrobial agents. Research conducted by Desai et al. (2013) involved the synthesis of 5-arylidene derivatives of fluorobenzamides, which were then evaluated for their antimicrobial efficacy against a range of bacterial and fungal strains. The study found that specific compounds exhibited significant activity, particularly against bacterial strains such as Staphylococcus aureus and Streptococcus pyogenes, and fungal strains like Candida albicans. The presence of a fluorine atom in these compounds was deemed essential for enhancing antimicrobial activity, highlighting the potential of fluorinated compounds in antimicrobial drug development (Desai, Rajpara, & Joshi, 2013).
Solid-Phase Synthesis
The solid-phase synthesis methodology, as explored by Lee et al. (1999), offers another avenue for the application of similar fluorinated compounds. The study described the synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones using a solid-phase synthetic method, where 4-fluoro-3-nitrobenzoic acid, structurally related to the compound of interest, was utilized. This approach underscores the utility of fluorinated benzothiazole derivatives in the synthesis of complex heterocyclic compounds, potentially expanding their application in the development of therapeutics and research chemicals (Lee, Gauthier, & Rivero, 1999).
Antitumor Properties
Research on fluorinated benzothiazoles, such as the study by Hutchinson et al. (2001), has demonstrated the antitumor potential of these compounds. The study synthesized mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles and evaluated their cytotoxicity against various human cancer cell lines. Certain fluorinated benzothiazoles exhibited potent cytotoxicity, particularly against breast cancer cell lines, highlighting the potential of fluorinated benzothiazole derivatives in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS2/c1-20-14-10(17)3-2-4-12(14)23-16(20)19-15(21)9-5-6-11-13(7-9)22-8-18-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAGTOSPBHGNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(4-chlorophenyl)cyclopentyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2705037.png)

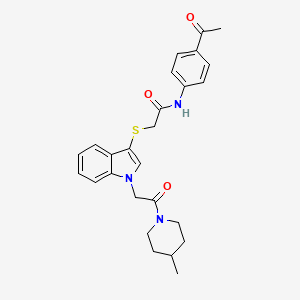
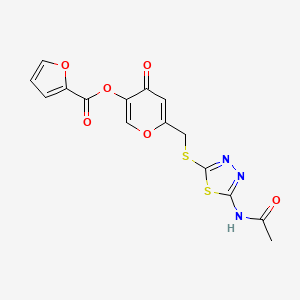

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
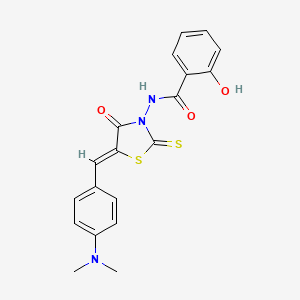
![N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
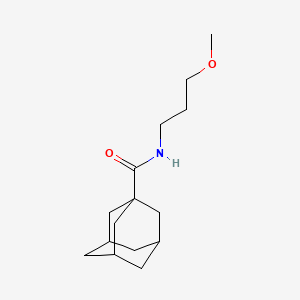
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2705052.png)
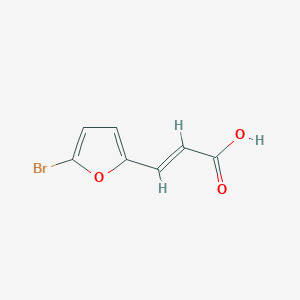
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2705054.png)

